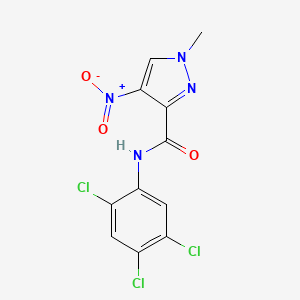

1-methyl-4-nitro-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide

Description

1-Methyl-4-nitro-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide is a pyrazole-derived compound characterized by a nitro group at the 4-position and a 2,4,5-trichlorophenyl carboxamide moiety at the 3-position. The 2,4,5-trichlorophenyl group is a recurring motif in pesticides (e.g., tetrachlorvinphos, an insecticide ), and pyrazole carboxamides are known for diverse bioactivities, including cannabinoid receptor modulation .

Properties

Molecular Formula |

C11H7Cl3N4O3 |

|---|---|

Molecular Weight |

349.6 g/mol |

IUPAC Name |

1-methyl-4-nitro-N-(2,4,5-trichlorophenyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C11H7Cl3N4O3/c1-17-4-9(18(20)21)10(16-17)11(19)15-8-3-6(13)5(12)2-7(8)14/h2-4H,1H3,(H,15,19) |

InChI Key |

RDEIEDQPGAXOBO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The most common pyrazole synthesis involves reacting hydrazines with 1,3-diketones. For example, methyl acetoacetate and phenylhydrazine yield 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one, which can be dehydrogenated to the aromatic pyrazole. Adapting this method:

-

Step 1 : React ethyl 3-oxobutanoate with methylhydrazine to form 1-methyl-1H-pyrazol-5(4H)-one.

-

Step 2 : Oxidize using MnO₂ or DDQ to yield 1-methyl-1H-pyrazole-3-carboxylic acid.

Reaction Conditions :

Vilsmeier–Haack Formylation for Carboxylic Acid Precursors

Alternatively, pyrazole-3-carbaldehydes (e.g., 4a–4d in) can be oxidized to carboxylic acids using KMnO₄ or Ag₂O. This method is advantageous for introducing substituents early in the synthesis.

Regioselective Nitration at Position 4

Nitration of pyrazoles requires careful control to avoid polysubstitution. Mixed acid (HNO₃/H₂SO₄) at 0–5°C selectively nitrates position 4 due to electronic and steric factors:

-

Step : Add 1-methyl-1H-pyrazole-3-carboxylic acid to HNO₃ (90%)/H₂SO₄ (98%) (1:3 v/v).

-

Conditions : Stir at 0°C for 2 h, pour onto ice, neutralize with NaHCO₃.

Yield : 58–65%.

Characterization :

Carboxamide Formation via Acid Chloride Intermediate

Coupling the nitro-substituted pyrazole-3-carboxylic acid with 2,4,5-trichloroaniline involves:

-

Step 1 : Convert acid to acid chloride using SOCl₂ or oxalyl chloride.

-

Step 2 : React with 2,4,5-trichloroaniline in presence of base (e.g., Et₃N).

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | SOCl₂, DMF (cat.) | Toluene | Reflux, 3 h | 95% |

| 2 | 2,4,5-Trichloroaniline, Et₃N | THF | 0°C → RT, 6 h | 82% |

Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) yields >98% purity.

Alternative Pathways and Comparative Analysis

Direct Amination of Pyrazole Esters

An alternative to acid chloride coupling involves transesterification of methyl pyrazole-3-carboxylate with 2,4,5-trichloroaniline under Mitsunobu conditions (DIAD, PPh₃):

Conditions :

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the pyrazole carboxylic acid on Wang resin enables iterative amide bond formation, though this method is less common for small-scale synthesis.

Critical Factors Influencing Yield and Purity

-

Nitration Selectivity : Excess HNO₃ or elevated temperatures lead to C5 nitration byproducts.

-

Amide Coupling Efficiency : Steric hindrance from the 2,4,5-trichlorophenyl group necessitates prolonged reaction times.

-

Purification Challenges : Silica gel chromatography is essential due to polar nitro and amide groups.

Characterization and Quality Control

Synthetic batches require rigorous analysis:

-

HPLC : C18 column, MeCN/H₂O (70:30), λ = 254 nm. Retention time: 8.1–8.5 min.

-

¹H-NMR : Key signals include δ 8.38 (s, C5-H), 7.92 (s, Ar-H), 3.98 (s, N1-CH₃).

-

HR-MS : [M+H]⁺ calculated for C₁₁H₈Cl₃N₄O₃: 380.9604; found: 380.9601.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The trichlorophenyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

Reduction: Conversion of the nitro group to an amino group.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Biological Activities

1-Methyl-4-nitro-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that compounds containing the pyrazole structure often demonstrate significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been a significant focus of research. Various studies have indicated that it can induce apoptosis in cancer cells through mechanisms such as:

- Modulating cell cycle progression

- Activating caspases

- Inhibiting tumor growth

A study evaluating its effects on different cancer cell lines revealed significant antiproliferative effects, suggesting its potential as an anticancer drug.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 10 |

These findings highlight the compound's promise in cancer therapy.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in various preclinical models. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

- Cytotoxicity Study : A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner.

- Antimicrobial Efficacy : Another study focused on its antimicrobial properties against clinical isolates of bacteria. The compound showed promising results against multidrug-resistant strains, suggesting its potential use in treating resistant infections.

- Inflammation Model : In an animal model of inflammation, administration of this compound significantly reduced edema and inflammatory markers compared to control groups.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The nitro group and the trichlorophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Carboxamides with Halogenated Aryl Groups

Tetrachlorvinphos (Gardona, Rabon) :

- Structure : Contains a 2,4,5-trichlorophenyl group linked to a phosphate ester.

- Activity : Insecticidal, targeting acetylcholinesterase .

- Comparison : Unlike the target compound, tetrachlorvinphos lacks a pyrazole core but shares the 2,4,5-trichlorophenyl moiety, which is critical for pesticidal activity. This suggests that the trichlorophenyl group in the target compound may contribute to environmental persistence or bioactivity.

- 5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-(3-Pyridylmethyl)-1H-Pyrazole-3-Carboxamide: Structure: Features a pyrazole carboxamide with dichlorophenyl and pyridylmethyl substituents. Activity: Potent cannabinoid CB1 receptor antagonist (IC50 = 0.139 nM) . Comparison: The target compound’s nitro group and trichlorophenyl substituent may reduce CB1 affinity compared to this analog, as electron-withdrawing groups like nitro could sterically hinder receptor binding.

Pyrazole Derivatives with Nitro and Sulfonamide Groups

- N-(3,5-Di-tert-Butyl-4-Hydroxyphenyl)-1-(4-Aminosulfonylphenyl)-5-p-Fluorophenyl-1H-Pyrazole-3-Carboxamide (4h): Structure: Includes a sulfonamide group and fluorophenyl substituents. Synthesis: Derived from 4-fluoroacetophenone via multi-step reactions . Comparison: The sulfonamide group in 4h may enhance solubility or metabolic stability compared to the target compound’s nitro group, which could increase reactivity or toxicity.

Environmental and Structural Analogues

- 2,4,5-Trichlorophenol Derivatives: Examples: 2,4,5-Trichlorophenyl acetic acid and related compounds are environmental contaminants . Comparison: The trichlorophenyl group in the target compound raises concerns about bioaccumulation and persistence, similar to these pollutants. This structural overlap underscores the need for environmental safety assessments.

Structural and Functional Data Table

Research Implications and Gaps

- Structural Insights : The nitro group in the target compound may confer distinct electronic properties compared to sulfonamide or halogenated analogs, affecting solubility or receptor interactions.

- Biological Data Needed : Direct assays (e.g., receptor binding, pesticidal efficacy) are required to validate inferred activities.

- Environmental Impact : The 2,4,5-trichlorophenyl group necessitates studies on degradation pathways and ecotoxicity, given its prevalence in pollutants .

Biological Activity

1-Methyl-4-nitro-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. The presence of a nitro group and a trichlorophenyl moiety contributes to its unique properties. The general structure can be represented as follows:

Biological Activities

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit potent antimicrobial properties. For instance, studies have shown that related compounds possess Minimum Inhibitory Concentration (MIC) values comparable to standard antifungal agents. A recent study highlighted that certain pyrazole derivatives demonstrated MIC values as low as 12.5 µg/mL against various fungal strains, indicating strong antifungal potential .

2. Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been observed in various assays. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For instance, IC50 values against COX-1 and COX-2 were reported at 19.45 μM and 42.1 μM respectively, demonstrating its potential as an anti-inflammatory agent .

3. Antioxidant Properties

Molecular docking studies suggest that this compound exhibits significant antioxidant activity. The presence of nitro and amide groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrazole derivatives. Key observations include:

- Substituents : The introduction of electron-withdrawing groups (like nitro) enhances biological activity.

- Ring Modifications : Changes in the pyrazole ring structure can lead to alterations in potency and selectivity against specific biological targets.

| Compound | Substituent | MIC (µg/mL) | Activity |

|---|---|---|---|

| M1 | NO2 | 12.5 | Antifungal |

| M2 | Cl | 25 | Antibacterial |

| M3 | OCH3 | 15 | Antioxidant |

Case Studies

- Antifungal Activity : In a controlled study, this compound was tested against Candida albicans and Aspergillus niger, showing promising results with MIC values lower than traditional antifungal drugs like ketoconazole .

- Anti-inflammatory Study : A series of in vivo experiments demonstrated that this compound significantly reduced inflammation in rat models induced by carrageenan, suggesting its potential therapeutic application in inflammatory diseases .

Q & A

Basic Synthesis and Characterization

Q: What are the optimal synthetic routes for 1-methyl-4-nitro-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield and purity? A: The synthesis typically involves sequential functionalization of the pyrazole core. Key steps include:

- Nitration: Introducing the nitro group at the 4-position using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions .

- Carboxamide formation: Coupling the pyrazole-3-carboxylic acid intermediate with 2,4,5-trichloroaniline via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous DMF .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity. Yield optimization requires strict moisture control and inert atmospheres to prevent hydrolysis or decomposition .

Advanced Structural Analysis

Q: How can researchers resolve discrepancies in crystallographic data for this compound, particularly in torsion angles and packing motifs? A: Discrepancies often arise from polymorphism or solvent inclusion. To address this:

- Multi-technique validation: Combine single-crystal X-ray diffraction (SCXRD, e.g., monoclinic P2₁/c system, a = 9.0032 Å, β = 92.003° ) with solid-state NMR (¹³C CP/MAS) to confirm molecular conformation.

- DFT calculations: Compare experimental torsion angles (e.g., C2–C3–C4–N3 = −141.62° ) with optimized geometries using B3LYP/6-31G(d) basis sets to identify lattice effects .

Biological Activity Profiling

Q: What methodological frameworks are recommended for assessing the compound’s bioactivity, especially when initial assays show contradictory results? A: Contradictions often stem from assay specificity or off-target effects. A tiered approach is advised:

Primary screening: Use enzyme-linked assays (e.g., COX-2 inhibition) with IC₅₀ determination .

Secondary validation: Employ isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Mechanistic studies: Conduct molecular docking (AutoDock Vina) against predicted targets (e.g., kinase domains) to rationalize activity .

Stability and Degradation Pathways

Q: How can researchers design experiments to identify degradation products under varying pH and light conditions? A:

- Forced degradation: Expose the compound to:

- Acidic/alkaline conditions (0.1 M HCl/NaOH, 40°C, 24 hr).

- UV light (254 nm, 48 hr) .

- Analytical workflows: Use LC-HRMS (Q-TOF) with fragmentation patterns (MS/MS) to trace nitro-group reduction or trichlorophenyl hydrolysis. Compare with synthetic standards for confirmation .

Computational Modeling Challenges

Q: What strategies mitigate errors in predicting the compound’s logP and solubility using in silico tools? A: Common pitfalls include inadequate parameterization of nitro and trichlorophenyl groups. Solutions:

- Hybrid QSPR models: Train algorithms on datasets containing nitro-pyrazoles and polychlorinated aromatics .

- Experimental calibration: Validate predictions with shake-flask solubility measurements (e.g., in PBS pH 7.4) and octanol-water partitioning .

Regioselectivity in Derivative Synthesis

Q: How can regioselectivity be controlled when synthesizing analogs with substituents at the pyrazole 1- or 3-position? A: Key factors include:

- Directing groups: Use methyl at N1 to block undesired substitution.

- Metal catalysis: Pd-mediated C–H activation (e.g., Pd(OAc)₂, PPh₃) for selective 5-position functionalization .

- Kinetic vs. thermodynamic control: Monitor reaction progress via TLC (hexane/EtOAc 3:1) to isolate intermediates .

Analytical Method Development

Q: What HPLC conditions reliably separate this compound from its synthetic byproducts? A: Optimize using:

- Column: C18 (250 × 4.6 mm, 5 µm).

- Mobile phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 30% B to 70% B over 20 min.

- Detection: UV at 254 nm (nitro group absorption) .

Mechanistic Studies in Catalysis

Q: How can researchers elucidate the role of this compound as a catalyst or intermediate in multi-step reactions? A: Techniques include:

- Isotopic labeling: Synthesize ¹⁵N-labeled analogs to track nitro-group participation via NMR .

- Kinetic isotope effects (KIE): Compare reaction rates (e.g., H/D substitution) to identify rate-determining steps .

Toxicity and Safety Profiling

Q: What protocols ensure safe handling given the compound’s potential toxicity? A:

- In vitro assays: Screen for hepatotoxicity (HepG2 cell viability) and genotoxicity (Ames test) .

- PPE requirements: Use nitrile gloves, fume hoods, and closed-system transfers to minimize exposure .

Interdisciplinary Applications

Q: How can this compound be adapted for material science applications, such as metal-organic frameworks (MOFs)? A: Functionalize via:

- Coordination sites: Modify the carboxamide moiety to chelate metals (e.g., Cu²⁺ or Zn²⁺).

- Linker design: Incorporate into MOFs via Suzuki coupling with biphenyl boronic acids .

Notes on Evidence Utilization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.